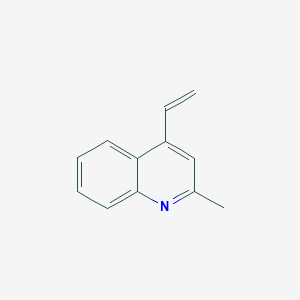

2-Methyl-4-vinylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11N |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

4-ethenyl-2-methylquinoline |

InChI |

InChI=1S/C12H11N/c1-3-10-8-9(2)13-12-7-5-4-6-11(10)12/h3-8H,1H2,2H3 |

InChI Key |

QSJQNGHPUQYUOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C=C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Methyl 4 Vinylquinoline Derivatives

Conjugate Addition Reactions

The vinyl group at the 4-position of the quinoline (B57606) ring acts as a Michael acceptor, making it susceptible to conjugate addition reactions with various nucleophiles. This reactivity is a cornerstone for building more complex molecular architectures based on the quinoline framework.

Vinyl-substituted N-heterocycles, including vinylquinolines, readily undergo conjugate addition with active methylene (B1212753) compounds. These reactions are often catalyzed by acid. rsc.org For instance, nucleophiles such as 1,3-dicarbonyl compounds, cyano esters, and malonyl nitrile can participate in double conjugate addition reactions with vinyl-substituted heterocycles like quinoline and pyrazine. rsc.org

Highly acidic methylene compounds, such as the isopropylidene esters of malonic acid, can react with vinyl-substituted heterocycles like 2-vinylquinoline (B1294476) spontaneously, without the need for a base to promote the reaction. du.edu In contrast, less acidic active methylene compounds may require basic conditions to generate the necessary enolate ion for the addition to proceed, yielding the conjugate addition products in good yields. du.edu

The conjugate addition to vinylazaarenes can be effectively catalyzed by transition metals, offering pathways to chiral molecules with high enantioselectivity. polyu.edu.hkyoutube.com The electron-deficient nature of the azaarene ring activates the vinyl group for these transformations. polyu.edu.hk

A notable example is the asymmetric three-component coupling of vinylazaarenes, bis(pinacolato)diboron (B136004) (B₂Pin₂), and ketones, catalyzed by a chiral copper(I) complex. polyu.edu.hk Specifically, 2-vinylquinoline can react with B₂Pin₂ and acetophenone (B1666503) in the presence of a Cu(CH₃CN)₄PF₆ catalyst, a (R)-BINAP ligand, and NaOtBu to afford the borylative coupling product. polyu.edu.hk This method highlights the ability to construct complex chiral molecules containing the quinoline scaffold. polyu.edu.hk

The broader field of metal-catalyzed asymmetric conjugate addition (ACA) is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. youtube.comtheses.fr Various metals are employed, with copper and rhodium being particularly prominent. youtube.com For example, rhodium complexes with chiral phosphine (B1218219) ligands like (S)-BINAP are effective in catalyzing the conjugate addition of arylboronic acids to α,β-unsaturated ketones. youtube.com Similarly, copper-catalyzed additions of dialkylzinc reagents to α,β-unsaturated compounds are well-established, often utilizing phosphoramidite (B1245037) ligands derived from BINOL to achieve high enantioselectivity. youtube.com

Derivatization and Functionalization

Both the methyl and vinyl groups of 2-methyl-4-vinylquinoline serve as handles for further chemical modifications, including oxidation, conversion to other functional groups, and extension of the conjugated system.

The vinyl group of vinylquinolines is susceptible to oxidation, leading to valuable functionalized derivatives. One key transformation is epoxidation. For instance, 4-vinylquinoline (B3352565) can be converted into its corresponding (R)-diol via Sharpless asymmetric dihydroxylation using AD-mix-β, which is then transformed into the (R)-epoxide in a one-pot, three-step sequence. researchgate.net This epoxide serves as a crucial intermediate for synthesizing enantiopure 4-aminoalcohol quinoline derivatives. researchgate.net The epoxidation of vinylquinolones can also be achieved with high regioselectivity and enantioselectivity using specialized catalysts, such as a Ru(II)–porphyrin complex designed for substrate preorganization. rsc.org

Another significant oxidation reaction is ozonolysis, which cleaves the carbon-carbon double bond of the vinyl group. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through an unstable ozonide intermediate. youtube.comwikipedia.org Depending on the work-up conditions, different products can be obtained. A reductive workup, using reagents like dimethyl sulfide (B99878) (DMS) or zinc, yields aldehydes or ketones. youtube.commasterorganicchemistry.com For this compound, this would result in the formation of 2-methylquinoline-4-carbaldehyde (B1601647). An oxidative workup, typically employing hydrogen peroxide (H₂O₂), converts the initially formed aldehyde into a carboxylic acid. masterorganicchemistry.com

The methyl group at the 2-position of the quinoline ring can be selectively oxidized to a formyl group. This transformation is a key step in the synthesis of more complex derivatives. polyu.edu.hk For example, 2-methylquinoline (B7769805) derivatives can be oxidized to the corresponding 2-formyl analogues using selenium dioxide (SeO₂). polyu.edu.hk This selective oxidation provides a crucial aldehyde intermediate that can then undergo further reactions, such as Claisen-Schmidt condensations.

The methyl group of this compound derivatives (specifically 2-methyl-4-styrylquinolines) can undergo condensation with aromatic aldehydes to synthesize 2,4-distyrylquinolines. evitachem.comsmolecule.comresearchgate.net This reaction is typically a Knoevenagel-type condensation. One effective method utilizes indium trichloride (B1173362) as a catalyst in dry toluene (B28343), heated to 393 K. evitachem.comresearchgate.net This approach has been used to synthesize a range of novel 2,4-distyrylquinolines in good yields (71–93%). evitachem.comresearchgate.net The reaction times vary from 16 to 21 hours depending on the specific substrates. evitachem.comresearchgate.net

An alternative method employs sodium acetate (B1210297) as the catalyst. researchgate.netdu.edu The synthesis involves reacting a 2-methyl-4-styrylquinoline with an appropriate aryl aldehyde in a mixture of acetic acid and water at 120 °C. du.edu These condensation reactions provide a direct and efficient route to extend the conjugation of the quinoline system, producing compounds with interesting spectroscopic properties. evitachem.comsmolecule.com

Table of Synthesized 2,4-Distyrylquinoline Derivatives

| Precursor (2-Methyl-4-styrylquinoline derivative) | Aldehyde | Catalyst | Product | Yield (%) | Ref. |

| (E)-2-Methyl-4-styrylquinoline | Benzaldehyde | InCl₃ | 2,4-Bis[(E)-styryl]quinoline | 71 | evitachem.com |

| (E)-2-Methyl-4-styrylquinoline | 2,4-Dichlorobenzaldehyde | InCl₃ | 2-[(E)-2,4-Dichlorostyryl]-4-[(E)-styryl]quinoline | 89 | evitachem.com |

| {2-Methyl-4-[(E)-styryl]quinolin-3-yl}(phenyl)methanone | 4-Bromobenzaldehyde | InCl₃ | {2-[(E)-4-Bromostyryl]-4-[(E)-styryl]quinolin-3-yl}(phenyl)methanone | 93 | evitachem.com |

| {2-Methyl-4-[(E)-4-chlorostyryl]quinolin-3-yl}(phenyl)methanone | 4-Bromobenzaldehyde | InCl₃ | {2-[(E)-4-Bromostyryl]-4-[(E)-4-chlorostyryl]quinolin-3-yl}(phenyl)methanone | 88 | evitachem.com |

| {2-Methyl-4-[(E)-styryl]quinolin-3-yl}(phenyl)methanone | Thiophene-2-carbaldehyde | InCl₃ | {2-[(E)-4-Bromostyryl]-4-[(E)-2-(thiophen-2-yl)vinyl]quinolin-3-yl}(phenyl)methanone | 81 | evitachem.com |

Synthesis of Carboxyquinoline Derivatives

The conversion of vinylquinoline derivatives to their corresponding carboxyquinolines is a significant transformation, often achieved through oxidative cleavage of the vinyl group. One established method involves the oxidation of a 2-vinyl-4-quinoline carboxylic acid intermediate.

A specific synthetic route starts with isatin, which undergoes a series of reactions including ring-opening, condensation, addition, and elimination to form a 2-vinyl-4-quinoline carboxylic acid intermediate. google.com This intermediate is then subjected to oxidation to yield the desired dicarboxylic acid. The process details are as follows:

Intermediate Formation : Isatin is reacted with acetone (B3395972) under basic conditions, followed by condensation with an aldehyde to produce a 2-vinyl-4-quinoline carboxylic acid derivative. google.com

Oxidation : The 2-vinyl-4-quinoline carboxylic acid is treated with an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in an alkaline solution (e.g., sodium hydroxide). google.com The reaction is typically conducted at a controlled temperature of 35-45 °C for several hours.

Workup : Following the reaction, filtration removes manganese dioxide byproducts. The filtrate is then acidified with hydrochloric acid (HCl) to a pH of 1-2, causing the product, quinoline-2,4-dicarboxylic acid, to precipitate. google.com

This oxidation specifically targets the vinyl group, converting it to a carboxylic acid function at the 4-position of the quinoline ring, while another carboxylic acid group is already present at the 2-position from the preceding steps. google.com While this example starts from a precursor that is already a carboxylic acid, the key step demonstrates the conversion of the vinyl group to a carboxyl group. The direct oxidation of this compound itself using strong oxidizing agents like potassium permanganate would be expected to cleave the vinyl double bond to form 2-methylquinoline-4-carboxylic acid. youtube.com

Table 1: Oxidation of 2-vinyl-4-quinoline carboxylic acid

| Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|

Formation of Hydroxyvinylquinoline Derivatives

The direct hydroxylation of the vinyl group in this compound to form a stable hydroxyvinylquinoline derivative is not extensively documented in the provided research. Such transformations are generally challenging. However, related reactions highlight the reactivity of the vinyl moiety. For instance, reactions with agents like nitrosonium tetrafluoroborate (B81430) (NOBF₄) on vinylquinolines lead to the formation of nitrolic acids, indicating the vinyl group's susceptibility to electrophilic attack which could be a precursor step to hydroxylation under specific conditions. koreascience.kr

Cycloaddition Reactions

The vinyl group of this compound serves as a dienophile in various cycloaddition reactions, enabling the construction of complex polycyclic systems.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile, such as the vinyl group in this compound, to form a six-membered ring. wikipedia.org This reaction is a powerful tool for creating carbocyclic and heterocyclic frameworks with high stereocontrol. wikipedia.orgsigmaaldrich.com Vinylquinolines can participate as dienophiles, and the reaction's efficiency can be influenced by the electronic nature of both the diene and the dienophile. acs.org Chiral catalysts can be employed to achieve enantioselective Diels-Alder reactions, leading to the synthesis of optically active polycyclic quinoline derivatives. sigmaaldrich.comresearchgate.net For example, enantioselective cycloadditions of vinylquinolines with dienals have been successfully enabled by synergistic organocatalysis. acs.org

Table 2: General Scheme for Diels-Alder Reaction of Vinylquinolines

| Diene | Dienophile | Product | Reaction Type | Reference |

|---|

[3+2] Cycloaddition Reactions

In [3+2] cycloaddition reactions, the vinyl group of this compound acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered ring. nih.gov This type of reaction, also known as the Huisgen dipolar cycloaddition, is a versatile method for synthesizing a wide variety of five-membered heterocyclic systems. nih.gov

The 1,3-dipole can be a species like a nitrile oxide, azide, or azomethine ylide. uchicago.edu The reaction proceeds through a concerted mechanism, where the 1,3-dipole adds across the double bond of the vinylquinoline. nih.gov These reactions are valuable for building complex molecular architectures, including those with vicinal all-carbon quaternary centers. beilstein-journals.org The regioselectivity of the addition is a key aspect of this reaction, often influenced by electronic and steric factors of both the dipole and the dipolarophile. researchgate.net

Table 3: Examples of 1,3-Dipoles for [3+2] Cycloaddition

| 1,3-Dipole Class | Example | Resulting Heterocycle | Reference |

|---|---|---|---|

| Nitrile Oxides | Ar-C≡N⁺-O⁻ | Isoxazoline | uchicago.edu |

| Azomethine Ylides | R₂C=N⁺(R)-C⁻R₂ | Pyrrolidine | uchicago.edu |

| Azides | R-N=N⁺=N⁻ | Triazoline | uchicago.edu |

Hydrogenation and Reduction Transformations

The vinyl group and the quinoline ring system in this compound can undergo hydrogenation and reduction. These transformations are crucial for converting the unsaturated parts of the molecule into saturated structures.

Hydrogenation of the vinyl group can be selectively achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This process converts the vinyl group into an ethyl group, yielding 2-methyl-4-ethylquinoline. Further reduction of the heterocyclic quinoline ring requires more forcing conditions or specific catalysts. The complete hydrogenation of the quinoline ring system results in the formation of 2-methyl-4-ethyldecahydroquinoline.

Alternatively, the quinoline ring can be partially hydrogenated to form 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The hydrogenation of quinaldine (B1664567) (2-methylquinoline) itself produces 2-methyl-1,2,3,4-tetrahydroquinoline. wikipedia.org This suggests that under controlled conditions, the quinoline ring of this compound could be reduced while leaving the vinyl group intact, or both could be reduced simultaneously depending on the catalyst and reaction conditions. For instance, molecular iron catalysts have been shown to be effective for the hydrogenation of N-heterocycles. wikipedia.org

Table 4: Potential Hydrogenation Products of this compound

| Product | Transformation | Notes | Reference |

|---|---|---|---|

| 2-Methyl-4-ethylquinoline | Selective hydrogenation of the vinyl group | Typically uses catalysts like Pd/C. | |

| 2-Methyl-4-vinyl-1,2,3,4-tetrahydroquinoline | Selective hydrogenation of the pyridine (B92270) ring | Requires specific catalytic systems. | wikipedia.org |

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Heterocycles

The inherent reactivity of the methyl and vinyl groups on the quinoline (B57606) core makes 2-Methyl-4-vinylquinoline an ideal starting point for constructing more elaborate heterocyclic structures. Its utility as a precursor allows chemists to introduce a wide range of substituents and build complex molecular architectures.

Precursors for Poly-substituted Quinoline Systems

This compound serves as a key intermediate for accessing poly-substituted quinoline systems. The reactivity of its methyl group, in particular, allows for condensation reactions that extend the conjugation and introduce further substitution onto the quinoline ring. This approach is fundamental in creating derivatives with tailored electronic and structural properties.

Synthesis of Styrylquinoline Derivatives

A prominent application of this compound is its conversion into more complex styrylquinoline derivatives, such as 2,4-distyrylquinolines. The active methyl group at the C-2 position can undergo condensation with various aromatic aldehydes. This reaction effectively extends the styryl system from the C-4 position to include a new styryl group at the C-2 position.

Research has demonstrated that Knoevenagel-type condensation reactions, catalyzed by indium trichloride (B1173362) (InCl₃), are highly effective for this transformation. These reactions proceed by activating the C-2 methyl group of a 2-methyl-4-styrylquinoline precursor for nucleophilic attack on an aromatic aldehyde, leading to the formation of a new carbon-carbon double bond and yielding a 2,4-distyrylquinoline. This method has been successful in producing a variety of 2,4-distyrylquinolines and their analogues in high yields, typically ranging from 71% to 93%. The versatility of this synthetic route is enhanced by the ability to use a wide array of substituted aromatic aldehydes in the final condensation step.

| Precursor | Reagent | Catalyst | Product | Yield (%) |

| (E)-2-methyl-4-styrylquinoline | Benzaldehyde | InCl₃ | 2,4-bis[(E)-styryl]quinoline | 71 |

| (E)-2-methyl-4-styrylquinoline | 2,4-dichlorobenzaldehyde | InCl₃ | 2-[(E)-2,4-dichlorostyryl]-4-[(E)-styryl]quinoline | Not specified |

| Precursor with bromo-substituent | 4-chlorobenzaldehyde | InCl₃ | {2-[(E)-4-bromostyryl]-4-[(E)-4-chlorostyryl]quinolin-3-yl}(phenyl)methanone | 93 |

Table 1: Synthesis of 2,4-Distyrylquinolines from 2-Methyl-4-styrylquinoline Precursors.

Synthesis of Quinoline-Indole Derivatives

The synthesis of hybrid molecules combining quinoline and indole (B1671886) moieties is an area of significant interest. While numerous synthetic routes to quinoline-indole derivatives exist, they typically involve the coupling of functionalized quinolines (such as 4-chloro-2-methylquinoline) with indole precursors through methods like Pd-catalyzed cross-coupling reactions. worktribe.compolyu.edu.hk For instance, acetylindoles can be converted to N-tosylhydrazones, which are then coupled with 4-chloro-2-methylquinoline (B1666326) to form a vinyl linkage, yielding compounds like 2-methyl-4-(1-(1-methyl-1H-indol-5-yl)vinyl)quinoline. worktribe.compolyu.edu.hk

However, the direct use of this compound as a starting material for the synthesis of these specific quinoline-indole derivatives is not prominently described in the surveyed literature. The established methods favor a precursor with a leaving group, such as a halogen at the C-4 position, to facilitate the key carbon-carbon bond formation with the indole ring system. worktribe.com

Preparation of 8-Quinolinol Ligands for Metal Complexes

8-Quinolinol (8-hydroxyquinoline) and its derivatives are classic ligands in coordination chemistry, known for forming stable complexes with a wide range of metal ions. The synthesis of these ligands typically starts from precursors that already contain the 8-hydroxy group or can be easily converted to it. For example, 2-methyl-8-quinolinol (8-hydroxyquinaldine) is a common starting material for creating substituted 8-quinolinol ligands and their subsequent metal complexes, such as those with zinc(II) and iron(III). ijcce.ac.irnih.gov

The scientific literature reviewed does not provide a direct synthetic pathway for the conversion of this compound into 8-quinolinol ligands. Such a transformation would require complex, multi-step synthesis involving the introduction of a hydroxyl group at the C-8 position and potential modification of the vinyl group at the C-4 position, a route that is not commonly reported.

Monomers for Polymerization

The vinyl group of this compound imparts the ability to act as a monomer in polymerization reactions. This functionality allows for its incorporation into polymer backbones, leading to materials with the unique photophysical, electronic, and chemical properties of the quinoline moiety.

Synthesis of Vinylquinoline Polymers

Vinylquinoline monomers, including 4-vinylquinoline (B3352565), can be polymerized to create functional polymers. figshare.comacs.org These polymerizations can be carried out using various techniques, including those involving rare-earth metal catalysts. For example, Lewis pairs composed of homoleptic rare-earth aryloxides and ylide-functionalized phosphines have been shown to efficiently polymerize 4-vinylpyridine (B31050) and its derivatives, including 4-vinylquinoline. figshare.comacs.org This method allows for the synthesis of poly(4-vinylquinoline) under controlled conditions. The resulting polymers, which feature quinoline units as pendant groups, are of interest for applications in materials science due to their pH-responsiveness, hydrophilicity, and potential for further chemical modification. acs.org The incorporation of the quinoline moiety into a polymer chain can create materials for advanced applications, such as organic semiconductors or functional coatings. evitachem.com

Copolymerization Studies

Copolymerization is a process in which two or more different types of monomers are polymerized together to form a copolymer. This technique is crucial for tailoring the properties of the resulting polymer, creating materials with characteristics that are intermediate between those of the corresponding homopolymers or are entirely unique. The behavior of each monomer during copolymerization is described by monomer reactivity ratios (r1 and r2). open.eduresearchgate.net These ratios are the rate constants for a given radical adding its own monomer versus the rate constant for it adding the other monomer. open.edufrontiersin.org

The reactivity ratios dictate the distribution of monomer units within the copolymer chain, which can be random, alternating, blocky, or statistical. sapub.org For instance, if r1 and r2 are both close to zero, an alternating copolymer is likely to form. open.edu If r1 > 1 and r2 < 1, monomer 1 is more reactive than monomer 2, and it will be preferentially incorporated into the polymer chain. iupac.org When r1r2 = 1, the system is considered an ideal copolymerization, resulting in a random distribution of monomers. open.edu

The determination of reactivity ratios is typically performed by conducting a series of polymerization reactions with varying initial monomer feed compositions (f1, f2) and measuring the resulting copolymer composition (F1, F2) at low conversion (<5-10%) to ensure the feed ratio remains relatively constant. dtic.milekb.eg Several methods, such as the Fineman-Ross, inverted Fineman-Ross (IFR), and Kelen-Tudos (K-T) linearization methods, as well as non-linear computational models, are employed to calculate r1 and r2 from this experimental data. researchgate.netfrontiersin.orgsapub.orgnih.gov

While specific experimental reactivity ratios for the copolymerization of this compound were not found in the provided search results, the principles can be illustrated with a well-studied system like Styrene (B11656) (M1) and Methyl Methacrylate (M2). The data for such a system allows for the prediction and control of the final copolymer's properties.

Table 1: Illustrative Example of Monomer Reactivity Ratios for the Styrene (M1) / Methyl Methacrylate (M2) System

This table presents representative data for the well-documented copolymerization of Styrene and Methyl Methacrylate, illustrating the type of data generated in copolymerization studies.

| Method | r₁ (Styrene) | r₂ (Methyl Methacrylate) | r₁r₂ | Copolymer Type Indicated | Reference |

| Fineman-Ross (F-R) | 0.45 | 0.38 | 0.171 | Random | researchgate.net |

| Kelen-Tudos (K-T) | 0.49 | 0.35 | 0.172 | Random | researchgate.net |

| Pulsed Laser Polymerization | 0.517 | 0.420 | 0.217 | Random | mdpi.com |

Electrochemical Polymerization

Electrochemical polymerization, or electropolymerization, is a synthetic method where a polymer film is deposited onto the surface of a conductive electrode directly from a solution containing the monomer. jmchemsci.commdpi.comsphinxsai.com This technique offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters such as applied potential, current, and polymerization time. jmchemsci.comnih.gov It is widely used for creating films of conducting polymers like polyaniline, polypyrrole, and polythiophene. jmchemsci.comnih.gov

The process is typically carried out in a three-electrode electrochemical cell containing a working electrode (where the polymer film grows), a counter electrode, and a reference electrode. nih.gov The monomer is dissolved in a suitable solvent with a supporting electrolyte to ensure conductivity. mdpi.comnih.gov For a monomer like this compound, the polymerization would likely proceed via an oxidative mechanism. The general steps are:

Monomer Oxidation: At a sufficiently high anodic potential, the monomer is oxidized at the electrode surface to form a radical cation. jmchemsci.comnih.gov For this compound, this oxidation could occur at either the vinyl group or the electron-rich quinoline ring.

Coupling: These highly reactive radical cations then couple with each other or with neutral monomer molecules. mdpi.com

Chain Propagation: This coupling process, accompanied by the loss of protons and re-aromatization, repeats, leading to the growth of polymer chains that are insoluble in the solvent and deposit onto the electrode surface. nih.gov

Cyclic Voltammetry (CV) is a primary technique used to both initiate and study electropolymerization. jmchemsci.comnih.gov During a CV experiment, the potential is swept back and forth. The appearance and increase of redox peaks with successive cycles indicate the deposition of an electroactive polymer film on the electrode. jmchemsci.com The electrochemical properties, such as the redox potential of the resulting poly(this compound), could be readily characterized using this method. nih.govresearchgate.net While specific studies on the electropolymerization of this compound are not detailed in the search results, the methodology is well-established for a vast range of vinyl monomers and aromatic heterocycles. mdpi.com

Side-Chain Functionalized Polymers

Polymers featuring the this compound moiety as a pendant group, or side-chain, are of significant interest due to the potential to combine the processability of a polymer backbone with the specific chemical and photophysical properties of the quinoline ring. There are two primary synthetic routes to achieve such architectures.

The first and most direct method is the polymerization of the this compound monomer . In this approach, the vinyl group of the monomer acts as the polymerizable unit. Using standard polymerization techniques, such as free-radical polymerization, the C=C double bond opens and links with other monomers to form a long aliphatic backbone (e.g., polyethylene-type). The 2-methylquinoline (B7769805) group remains intact as a side chain attached to each repeating unit of the polymer. This creates a polymer formally named poly(this compound). The properties of the final material would be dominated by both the high molecular weight backbone and the pendant quinoline functionalities.

The second strategy involves the post-polymerization modification of a pre-existing polymer. This method starts with a polymer that already has reactive functional groups along its backbone. These reactive sites are then used to chemically attach a derivative of 2-methylquinoline. For example, a polymer with pendant chloromethyl or hydroxyl groups could be reacted with a suitably functionalized quinoline derivative to form a stable covalent bond, thereby grafting the quinoline moieties onto the polymer as side chains. This approach is highly versatile as it allows for the functionalization of a wide variety of existing polymer scaffolds and can control the degree of functionalization by adjusting reaction conditions.

Mechanistic Investigations and Computational Studies

Reaction Pathway Elucidation

The formation of the 2-Methyl-4-vinylquinoline skeleton can proceed through various intricate pathways. Mechanistic studies, often supported by computational analysis, have shed light on the probable sequence of events, from the initial interaction of reactants to the final aromatization step. These investigations are critical for controlling selectivity and improving reaction yields.

Proposed Intermediates (e.g., Six-membered Ring Intermediates)

A key feature in many proposed mechanisms for quinoline (B57606) synthesis is the formation of cyclic intermediates. In the context of vinylquinoline synthesis, the involvement of a six-membered ring intermediate has been suggested as a pivotal step. For instance, in a catalyst-free approach to 2-vinylquinolines, a proposed mechanism involves an instantaneous hydrogen transfer via a six-membered ring intermediate, which facilitates a direct deamination reaction. rsc.org This type of intermediate is crucial for the final elimination step that generates the vinyl group.

In classical quinoline syntheses like the Doebner-von Miller reaction, which can be adapted to produce this compound, the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds proceeds through a series of intermediates. wikipedia.org After the initial conjugate addition, an intramolecular electrophilic attack leads to the formation of a six-membered heterocyclic ring, a tetrahydroquinoline derivative. Subsequent oxidation then leads to the aromatic quinoline core.

Role of Catalytic Activation and Coordination

Modern synthetic methods for quinolines heavily rely on catalytic processes to enhance efficiency and selectivity. nih.gov Transition metal catalysts, including rhodium, ruthenium, cobalt, and copper, play a significant role in activating substrates and guiding the reaction toward the desired product. mdpi.com

Catalytic activation can occur through several modes:

C-H Activation: Transition metals can facilitate the direct activation of C-H bonds, a step- and atom-economical approach. For example, rhodium catalysts have been used for the ortho-C-H bond activation of anilines in the synthesis of quinoline carboxylates. mdpi.com

Lewis Acid Catalysis: Metal catalysts can function as Lewis acids, activating carbonyl compounds or imines towards nucleophilic attack. For instance, zirconocene (B1252598) complexes can catalyze the Michael addition and subsequent cyclization in quinoline synthesis. rsc.orgresearchgate.net

Coordination to Unsaturated Bonds: The coordination of a metal catalyst to an alkyne or alkene facilitates intramolecular electrophilic attack, a key step in the cyclization process to form the quinoline ring system. nih.gov

The choice of catalyst and ligands can be fine-tuned to control the regioselectivity of the reaction, which is particularly important in the synthesis of specifically substituted quinolines like this compound.

Conjugate Addition Mechanisms

Conjugate addition, also known as Michael addition, is a fundamental step in many quinoline syntheses, including the Doebner-von Miller and related reactions. libretexts.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgmakingmolecules.com In the synthesis of this compound precursors, an aniline derivative acts as the nucleophile, attacking the β-carbon of an appropriate α,β-unsaturated ketone or aldehyde. wikipedia.org

The mechanism typically proceeds as follows:

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic β-carbon of the conjugated system. libretexts.org

Proton Transfer: A proton is transferred to the enolate intermediate to form a more stable enol or keto tautomer. libretexts.org

Cyclization: The newly formed intermediate then undergoes an intramolecular cyclization to form the six-membered ring of the tetrahydroquinoline. nih.gov

The reversibility of the initial addition can be influenced by the nature of the nucleophile and the reaction conditions, with weaker bases often favoring the thermodynamically controlled 1,4-addition product. libretexts.orgmakingmolecules.com

Hydrogen Transfer Mechanisms

Hydrogen transfer reactions are crucial in the final stages of many quinoline syntheses, leading to the aromatization of the newly formed heterocyclic ring. In the Doebner reaction, for example, a dihydroquinoline intermediate is formed, which then needs to be oxidized to the final quinoline product. Mechanistic studies have shown that this oxidation can occur via a hydrogen transfer mechanism where the dihydroquinoline acts as a hydride donor to reduce another molecule, such as an imine intermediate formed in the reaction mixture. nih.gov Deuterium labeling studies have provided evidence for this intermolecular hydrogen transfer process. nih.gov

In some catalytic systems, the catalyst itself can facilitate the hydrogen transfer. For instance, cobalt-amido cooperative catalysis has been shown to precisely control the transfer hydrogenation of quinolines to 1,2-dihydroquinolines.

Radical-Polar Crossover Processes

Radical-polar crossover reactions represent a modern and powerful strategy in organic synthesis that can be applied to the formation of complex cyclic systems. thieme-connect.de These processes involve the conversion of a radical intermediate into an ionic species (or vice versa) within a single transformation. thieme-connect.denih.gov

In the context of vinylquinoline synthesis, a radical-polar crossover mechanism could be envisioned where a radical is generated and adds to a suitable acceptor. The resulting radical intermediate could then undergo a single-electron transfer to form an anion, which then participates in a polar reaction, such as an intramolecular cyclization. For example, a radical-polar crossover annulation between two unsaturated carbonyl compounds has been described for the synthesis of complex terpenoid motifs, showcasing the power of this approach to form six-membered rings. nih.gov While not yet explicitly detailed for this compound, the principles of radical-polar crossover offer a promising avenue for the development of new synthetic routes. These reactions often proceed under mild conditions and can provide access to highly functionalized molecules. nih.govrsc.org

Influence of Reactant Order on Product Formation

The order in which reactants are mixed can have a profound impact on the distribution of products in multicomponent reactions, such as the Doebner synthesis of quinolines. Research has shown that in the reaction of an aniline, an aldehyde, and pyruvic acid, the order of addition plays a key role in determining the final product. sci-hub.se

Theoretical Chemistry and Modeling

Theoretical chemistry provides a powerful lens through which the intrinsic properties of molecules can be meticulously examined. For the compound this compound, computational modeling, particularly through Density Functional Theory (DFT), offers profound insights into its structural and electronic characteristics. These theoretical investigations are crucial for understanding the molecule's behavior and potential applications, complementing experimental findings with a detailed molecular-level perspective.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of many-body systems. DFT studies on quinoline derivatives have been instrumental in elucidating their geometric, vibrational, and electronic properties. Such computational approaches allow for the accurate prediction of molecular properties, guiding further experimental research.

The process of geometry optimization is a fundamental step in computational chemistry, seeking to determine the most stable arrangement of atoms in a molecule, which corresponds to the minimum energy on the potential energy surface. For derivatives of quinoline, methods such as Hartree-Fock (HF) and DFT, often using basis sets like 6-31++G(d,p), are employed to calculate the optimized molecular geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. The introduction of different substituent groups on the quinoline ring can lead to variations in charge distribution and, consequently, affect the structural parameters of the molecule.

Table 1: Optimized Geometrical Parameters of a Quinoline Derivative (Example Data) This table presents example data for illustrative purposes, as specific data for this compound was not available in the search results.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-C3 | 1.375 | C2-C3-C4 |

| C3-C4 | 1.418 | C3-C4-N1 |

| N1-C2 | 1.316 | C4-N1-C9 |

| C4-C10 | 1.432 | N1-C9-C8 |

| C9-C10 | 1.421 | C9-C10-C5 |

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for the characterization of molecular structures. DFT calculations are used to compute the harmonic and anharmonic vibrational frequencies of molecules. The calculated frequencies are often scaled to better match experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectra. The assignment of vibrational modes is typically performed based on the total energy distribution (TED), providing a detailed understanding of the contributions of different internal coordinates to each vibration. For quinoline derivatives, the vibrational analysis helps in identifying characteristic frequencies for the quinoline ring and its substituents. The aromatic C-C skeletal stretching vibrations, for instance, are typically observed in the 1400-1625 cm⁻¹ region.

Table 2: Selected Vibrational Frequencies of a Quinoline Derivative (Example Data) This table presents example data for illustrative purposes, as specific data for this compound was not available in the search results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3050 | 3045 | C-H stretching |

| ν(C=C) aromatic | 1610 | 1605 | C=C stretching |

| ν(C-N) | 1350 | 1348 | C-N stretching |

| γ(C-H) out-of-plane | 820 | 815 | C-H bending |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a significant parameter that provides insights into the kinetic stability and reactivity of a molecule. A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability. For quinoline derivatives, the distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 3: HOMO-LUMO Energy Parameters of a Quinoline Derivative (Example Data) This table presents example data for illustrative purposes, as specific data for this compound was not available in the search results.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Regio- and Stereoselectivity Predictions

Computational studies are instrumental in elucidating the factors that govern the regio- and stereoselectivity of reactions involving this compound. Density Functional Theory (DFT) calculations, for instance, can map out the potential energy surfaces of reaction pathways, identifying the transition states and intermediates. The relative energies of these species allow for the prediction of the most likely products.

For reactions such as catalytic asymmetric hydrogenations or cycloadditions, computational models can predict which face of the vinyl group is more susceptible to attack, thus determining the stereochemical outcome. By analyzing the steric and electronic interactions between the substrate, catalyst, and reagents, researchers can rationalize and forecast the observed selectivity. These predictive capabilities are crucial for designing synthetic routes that yield specific isomers of this compound derivatives.

Energy Barrier Calculations

A key aspect of mechanistic investigations is the calculation of energy barriers for a given reaction. These barriers, corresponding to the energy of the transition state relative to the reactants, determine the kinetics of the transformation. DFT calculations are a powerful tool for quantifying these energy barriers.

For this compound, this could involve calculating the activation energy for the rotation of the vinyl group, the energy barrier for its participation in polymerization reactions, or the activation energies for various functionalization reactions at the quinoline core or the vinyl substituent. Lower energy barriers indicate more facile reactions. These calculations provide a quantitative measure of reaction feasibility and can guide the selection of reaction conditions, such as temperature and catalysts, to overcome these barriers efficiently.

Time-Dependent DFT (TD-DFT) for Optoelectronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method of choice for investigating the excited-state properties of molecules and predicting their optoelectronic behavior. iastate.edu This is particularly relevant for quinoline derivatives, which are known for their applications in optical materials and as fluorescent probes. nih.gov TD-DFT calculations can predict the absorption and emission spectra of this compound, providing insights into its photophysical characteristics. nih.govamrita.edu

These calculations can determine the energies of electronic transitions, such as the HOMO-LUMO gap, which are fundamental to understanding the color and fluorescence properties of the compound. amrita.edu By simulating how the molecule interacts with light, TD-DFT can help in the design of novel materials with tailored optoelectronic properties for applications in areas like organic light-emitting diodes (OLEDs) and sensors. chemrxiv.orgrsc.org

Chemical Descriptors and Reactivity/Stability Assessments

DFT calculations can provide a wealth of information through the computation of various chemical descriptors. nih.gov For this compound, these descriptors offer a quantitative assessment of its reactivity and stability. Key descriptors include:

Electronegativity: A measure of the molecule's ability to attract electrons.

Chemical Hardness and Softness: These concepts from conceptual DFT help in predicting the reactivity of the molecule. Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index: This descriptor quantifies the electrophilic character of the molecule, indicating its propensity to accept electrons.

Chemical Potential: Related to electronegativity, this descriptor helps in understanding charge transfer in chemical reactions.

By calculating these properties, researchers can gain a deeper understanding of the electronic structure of this compound and predict its behavior in different chemical environments. nih.gov

Computational Studies on Enantioselective Processes

Computational chemistry plays a pivotal role in understanding and optimizing enantioselective processes involving this compound. When this prochiral molecule undergoes reactions such as asymmetric hydrogenation or epoxidation, a chiral center is created, leading to the formation of enantiomers.

DFT and other high-level computational methods can be used to model the interaction between the substrate, a chiral catalyst, and the reagents. These models can elucidate the origin of enantioselectivity by identifying the key non-covalent interactions, such as hydrogen bonds, steric repulsions, and π-π stacking, in the diastereomeric transition states. By comparing the energies of these transition states, the preferred reaction pathway leading to the major enantiomer can be determined. This knowledge is invaluable for the rational design of more efficient and selective catalysts for the synthesis of enantiopure derivatives of this compound.

Derivatives and Analogues of 2 Methyl 4 Vinylquinoline

Synthesis of Substituted Styrylquinolines

The synthesis of substituted styrylquinolines from 2-methyl-4-vinylquinoline and related precursors is a significant area of research. One prominent method involves the conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines. This is typically achieved through a Knoevenagel-type condensation reaction with various aromatic aldehydes. nih.govdntb.gov.ua The reaction is often catalyzed by indium trichloride (B1173362) and carried out in a solvent like dry toluene (B28343) under heat. nih.gov The precursors, 2-methyl-4-styrylquinolines, can be prepared in high yields via Friedländer annulation reactions between (2-aminophenyl)chalcones and acetone (B3395972) or 1-phenylbutane-1,3-dione. nih.govdntb.gov.ua

Another approach to synthesizing 2-styrylquinolines is through a one-pot, metal-free protocol using a deep eutectic solvent (DES). rsc.org This method involves a Friedländer annulation followed by a Knoevenagel condensation, activating the sp³ C-H bond of the methyl group. rsc.org The Perkin condensation of a 2-methylquinoline (B7769805) derivative with an aromatic aldehyde is also a well-documented method for creating the styryl scaffold. mdpi.com Furthermore, a simple and flexible synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates has been achieved through successive Arbuzov/Horner–Wadsworth–Emmons (HWE) reactions. rsc.org

The synthesis of certain styrylquinoline-benzimidazole hybrids begins with the selective oxidation of the methyl group of 2-methylquinoline precursors using selenium dioxide to form 2-formylquinoline intermediates. iucr.org These intermediates then undergo oxidative cyclocondensation with benzene-1,2-diamine. iucr.org

Table 1: Synthesis Methods for Substituted Styrylquinolines

| Derivative | Starting Material | Reagents and Conditions | Key Reaction Type | Reference |

|---|---|---|---|---|

| 2,4-Distyrylquinolines | 2-Methyl-4-styrylquinoline | Aromatic aldehyde, InCl₃, Toluene, Heat | Knoevenagel Condensation | nih.gov |

| 2-Styrylquinolines | 2-Aminobenzophenone, Ketone, Aldehyde | 1,3-Dimethyl urea/L-tartaric acid (DES) | Friedländer Annulation, Knoevenagel Condensation | rsc.org |

| N-(5-Chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide | 2-Methylquinoline derivative | Aromatic aldehyde | Perkin Condensation | mdpi.com |

| 2,4-Bis((E)-styryl)quinoline-3-carboxylates | Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | Triethyl phosphite, Aldehyde, NaH | Arbuzov/HWE Reaction | rsc.org |

| Styrylquinoline-benzimidazole hybrids | Ethyl (E)-2-methyl-4-styrylquinoline-3-carboxylates | SeO₂, Benzene-1,2-diamine, CAN | Oxidation, Oxidative Cyclocondensation | iucr.org |

Synthesis of Other Vinylquinoline Isomers

The synthesis of various vinylquinoline isomers is also of significant interest. For instance, 2-vinylquinoline (B1294476) compounds can be synthesized directly by heating 2-methylquinoline compounds with formaldehyde (B43269). google.com This reaction is preferably carried out in the presence of a secondary amine hydrochloride and a small amount of an organic base, offering a simple operation with high yields. google.com A catalyst-free method for the synthesis of 2-vinylquinolines has also been developed via a direct deamination reaction during Mannich synthesis. rsc.org

The synthesis of 4-vinylquinoline (B3352565) has been achieved through methods like the Wittig reaction between 4-quinolinecarbaldehyde and a methyl triphenylphosphonium ylide. Another reported method involves the decomposition of quaternary salts of Mannich bases. The synthesis of 2-hydroxy-8-vinylquinoline (B8537520) can be accomplished through condensation reactions or modern techniques like microwave-assisted and hydrothermal synthesis. smolecule.com

Table 2: Synthesis of Vinylquinoline Isomers

| Isomer | Precursor | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Vinylquinoline | 2-Methylquinoline | Formaldehyde, Diethylamine (B46881) hydrochloride | 60-80% | google.com |

| 2-Vinylquinoline | 7-Chloro-2-methylquinoline | Formaldehyde, Diethylamine hydrochloride | Good | rsc.org |

| 4-Vinylquinoline | 4-Quinolinecarbaldehyde | Methyl triphenylphosphonium ylide, DMSO | Good | |

| 2-Hydroxy-8-vinylquinoline | 2-Vinylphenol, Quinoline (B57606) derivative | Acidic or basic conditions | - | smolecule.com |

Formation of Poly-Vinylquinoline Derivatives

The vinyl group on the quinoline ring provides a handle for polymerization, leading to the formation of poly-vinylquinoline derivatives. The polymerization of 4-vinylpyridine (B31050) (4VP) and its derivatives, including 4-vinylquinoline, has been successfully achieved using Lewis pairs composed of homoleptic rare-earth (RE) aryloxides and ylide-functionalized phosphines (YPhos). acs.org This method allows for the efficient polymerization of these monomers under identical reaction conditions. acs.org For example, the polymerization of 4-vinylquinoline using a specific samarium complex with a phosphine (B1218219) Lewis base resulted in a polymer with a number average molecular weight (Mn) of 97.1 kg/mol and a dispersity (Đ) of 1.56. acs.org

Furthermore, the radical polymerization of other vinyl-containing monomers, such as 1-vinyl-1,2,4-triazole, has been extensively studied using initiators like AIBN in various solvents. nih.gov While not directly involving this compound, these studies on analogous vinyl monomers provide valuable insights into the potential polymerization behavior of vinylquinolines. The synthesis of well-defined homopolymers of 2-vinyl-4,4-dimethyl azlactone has been achieved via reversible addition-fragmentation chain transfer (RAFT) polymerization, a technique that could potentially be applied to vinylquinoline monomers for controlled polymer synthesis. nih.gov

Table 3: Polymerization of Vinylquinoline and Analogues

| Monomer | Polymerization Method | Catalyst/Initiator | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| 4-Vinylquinoline | Lewis Pair Polymerization | Rare-Earth Aryloxide/YPhos | Mn = 97.1 kg/mol, Đ = 1.56 | acs.org |

| 1-Vinyl-1,2,4-triazole | Radical Polymerization | AIBN | High molecular weight polymer | nih.gov |

| 2-Vinyl-4,4-dimethyl azlactone | RAFT Polymerization | AIBN, Chain Transfer Agent | Narrowly dispersed homopolymers | nih.gov |

Structural Characterization and Analysis of Derivatives

The synthesized derivatives of this compound are extensively characterized using a suite of spectroscopic and analytical techniques to confirm their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure of these derivatives. nih.govmdpi.comiucr.orgiucr.org In the ¹H NMR spectra of styrylquinoline derivatives, the vinyl protons typically appear as doublets with a coupling constant (J) of around 16.0 Hz, which is characteristic of a trans configuration. mdpi.com The disappearance of the signals from the methyl group at the C2 position and the appearance of new signals corresponding to the newly introduced styryl fragment confirm the successful reaction. nih.goviucr.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of the synthesized compounds. iucr.orgiucr.org The observed m/z values are compared with the calculated values to confirm the molecular formula. iucr.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the molecule. mdpi.comiucr.orgiucr.org Characteristic absorption bands for C=N, C=C of the vinyl group, and C=C of the aromatic rings are typically observed. iucr.org

Table 4: Spectroscopic and Analytical Data for Selected Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) | Key IR Bands (cm⁻¹) | X-ray Diffraction Highlights | Reference |

|---|---|---|---|---|---|---|

| 2-[(E)-2,4-dichlorostyryl]-4-[(E)-styryl]quinoline | Vinyl protons (doublets) | Signals for quinoline, styryl, and dichlorostyryl units | Found: 402.0812 [M+H]⁺ | 3055 (C-H), 1639 (C=N), 1580 (C=C vinyl) | C-H···N and C-H···π hydrogen bonds forming a 3D framework | iucr.org |

| {2-[(E)-4-bromostyryl]-4-[(E)-styryl]quinolin-3-yl}(phenyl)methanone | Vinyl protons (doublets) | Signals for quinoline, styryl, and benzoyl units | Found: 516.09656 [M+H]⁺ | 3025 (C-H), 1666 (C=O), 1627 (C=N), 1595 (C=C vinyl) | Combination of three C-H···π hydrogen bonds forming sheets | iucr.org |

| (E)-4-(4-fluorostyryl)-2-methylquinoline | 7.22 (d, J=16 Hz), 7.70 (d, J=16.4 Hz) | 109.0, 116.3, 122.8, 123.7, 125.3, 127.8, 128.6, 129.1, 131.1, 132.8, 134.2, 148.4, 153.8, 158.8, 164.2 | Found: 340.7 [M-H]⁻ | 3436, 1635, 1604, 1555, 1515 | Molecules form cyclic centrosymmetric dimers via C-H···N hydrogen bonds | mdpi.comiucr.org |

| (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline | - | - | Found: 314.115 [M+H]⁺ | 1620 (C=N), 1587 (C=C vinyl), 964 (=C-H trans) | Molecules form cyclic centrosymmetric dimers via C-H···π hydrogen bonds | iucr.org |

Advanced Characterization Techniques in Research on 2 Methyl 4 Vinylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methyl-4-vinylquinoline. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the compound's identity and purity.

In ¹H NMR, the chemical shifts and coupling constants of the protons reveal the connectivity and spatial relationships within the molecule. The vinyl group protons typically appear in the downfield region, while the methyl protons exhibit a characteristic singlet in the upfield region. The aromatic protons of the quinoline (B57606) ring show complex splitting patterns due to their coupling with each other.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. nih.gov The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the this compound structure. nih.gov The use of deuterated solvents without an internal standard like tetramethylsilane (B1202638) (TMS) can lead to discrepancies in reported chemical shifts, highlighting the importance of standardized referencing methods. nih.gov For accurate determination of chemical shifts, referencing is of great importance. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Illustrative)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.5 | ~20 |

| Vinyl (=CH₂) | ~5.5 - 6.0 | ~115 - 125 |

| Vinyl (=CH) | ~6.5 - 7.0 | ~130 - 140 |

| Aromatic (Quinoline) | ~7.2 - 8.5 | ~120 - 150 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. fiveable.mecompoundchem.com By measuring the absorption of infrared radiation by the molecule, a spectrum is generated that reveals the characteristic vibrational frequencies of its bonds. fiveable.mecompoundchem.com

Key vibrational modes for this compound include:

C-H stretching: The aromatic and vinyl C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. fiveable.me The methyl C-H stretching vibrations are observed around 2850-3000 cm⁻¹. fiveable.me

C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the vinyl group and the quinoline ring result in absorptions in the 1600-1650 cm⁻¹ region.

C=N stretching: The carbon-nitrogen double bond in the quinoline ring exhibits a characteristic absorption band.

Out-of-plane bending: The C-H out-of-plane bending vibrations of the vinyl group and the aromatic ring are often observed in the fingerprint region (below 1000 cm⁻¹) and can provide information about the substitution pattern.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic/Vinyl C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| C=C (Vinyl & Aromatic) | Stretching | 1600 - 1650 |

| C=N (Quinoline) | Stretching | ~1580 |

| C-H (Vinyl) | Out-of-plane bending | 900 - 1000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. nih.gov HRMS is particularly valuable for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a compound. msu.edu This technique is particularly useful for studying compounds with conjugated systems, such as the quinoline ring and the vinyl group in this compound. The absorption of UV light excites electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. msu.edu

The UV-Vis spectrum of this compound typically shows characteristic absorption bands corresponding to π → π* transitions within the conjugated system. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are important parameters that can be used for quantitative analysis and for studying the electronic properties of the molecule.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique used to characterize thin films and surfaces. sentech.com While not a primary tool for the bulk characterization of this compound itself, it becomes highly relevant when the compound is used to form polymeric thin films. This technique measures the change in polarization of light upon reflection from a surface, providing information about film thickness, refractive index, and extinction coefficient over a wide spectral range. sentech.com For polymers derived from this compound, spectroscopic ellipsometry can be used to monitor film growth, determine optical properties, and assess film uniformity.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial technique for characterizing polymers derived from this compound. windows.net GPC separates molecules based on their size in solution. windows.net Larger molecules elute from the chromatography column faster than smaller molecules.

When this compound is polymerized, GPC is used to determine the molecular weight distribution (MWD) of the resulting polymer. Key parameters obtained from a GPC analysis include:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity index (PDI = Mw/Mn) , which indicates the breadth of the molecular weight distribution.

GPC is essential for quality control in polymer production and for understanding how polymerization conditions affect the final properties of the material. polymerchar.comchromatographyonline.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.netresearchgate.net For poly(this compound), DSC would be crucial for determining key thermal properties that dictate its processing and application range.

Detailed Research Findings: In a typical DSC experiment, a sample of poly(this compound) would be heated at a controlled rate in an inert atmosphere. researchgate.net The resulting thermogram would plot heat flow against temperature, revealing important thermal events. The glass transition temperature (T_g) would appear as a step-like change in the baseline, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com If the polymer possesses crystalline domains, a sharp endothermic peak would be observed at the melting temperature (T_m). researchgate.net The enthalpy of melting (ΔH_m), calculated from the area of this peak, allows for the determination of the percent crystallinity. researchgate.netresearchgate.net Conversely, a broad exothermic peak upon cooling would indicate the crystallization temperature (T_c). mdpi.com Thermal degradation of the polymer would be observed at higher temperatures, often as a complex series of endothermic or exothermic events. mdpi.com

Interactive Data Table: Hypothetical DSC Data for Poly(this compound)

This table represents the type of data that would be generated from a DSC analysis of a hypothetical sample of poly(this compound).

| Thermal Property | Value Range (°C) | Description |

| Glass Transition (T_g) | 120 - 150 | Temperature at which the amorphous regions of the polymer transition from a glassy to a rubbery state. |

| Melting Temperature (T_m) | 250 - 280 | Temperature at which the crystalline regions of the polymer melt. The presence of a distinct peak would indicate a semi-crystalline nature. |

| Crystallization (T_c) | 200 - 230 | Temperature at which the polymer crystallizes upon cooling from the melt. |

| Decomposition Start (T_d) | > 300 | Temperature at which the polymer begins to chemically degrade. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. researchgate.net For research on this compound, AFM would be invaluable for visualizing the surface of thin films of its polymer, poly(this compound), revealing details about morphology, roughness, and phase separation in polymer blends. covalentmetrology.com

Detailed Research Findings: In an AFM analysis, a sharp tip mounted on a cantilever is scanned across the surface of a poly(this compound) film. The deflections of the cantilever due to forces between the tip and the sample are used to create a three-dimensional image of the surface. researchgate.net This would allow researchers to observe the arrangement of polymer chains, identify crystalline and amorphous regions, and detect any surface defects. researchgate.net The root-mean-square (RMS) roughness, a key parameter obtained from AFM data, quantifies the surface smoothness, which is critical for applications in coatings and electronics. researchgate.net In tapping mode, phase imaging can be used to differentiate between components in a polymer blend based on their mechanical properties, providing insight into the miscibility and domain size of poly(this compound) with other polymers. covalentmetrology.com

Interactive Data Table: Hypothetical AFM Surface Analysis of a Poly(this compound) Film

This table illustrates the kind of quantitative data that AFM analysis would provide for a thin film sample.

| Parameter | Hypothetical Value | Significance |

| Scan Size | 5 µm x 5 µm | The area of the surface being imaged. |

| RMS Roughness (R_q) | 2.5 nm | A measure of the overall surface roughness; lower values indicate a smoother surface. researchgate.net |

| Average Roughness (R_a) | 2.0 nm | The arithmetic average of the absolute values of the height deviations from the mean surface. researchgate.net |

| Feature Height | 10 - 30 nm | The height of observed surface features, such as polymer aggregates or crystalline domains. |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. nih.gov It is a powerful tool for studying the morphology, topography, and composition of materials. For poly(this compound), SEM would be used to examine the microstructure of bulk samples, powders, or fibers.

Detailed Research Findings: An SEM analysis of poly(this compound) would reveal surface features at magnifications much higher than optical microscopy. researchgate.net Researchers could study the size and shape of polymer particles, the structure of porous materials, or the cross-section of a composite material. nih.gov For instance, SEM images could show how the polymer is distributed within a blend or composite. mdpi.com The technique is also used to assess the effects of degradation; for example, after exposure to UV radiation or thermal stress, SEM can reveal the formation of cracks, voids, or changes in surface texture. researchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the sample surface.

Interactive Data Table: Hypothetical SEM Analysis Parameters for Poly(this compound)

This table shows typical parameters and observations from an SEM study.

| Parameter | Setting/Observation | Purpose/Interpretation |

| Accelerating Voltage | 10 - 20 kV | The energy of the electron beam, optimized for imaging resolution and to minimize sample damage. |

| Magnification | 500x - 20,000x | The level of zoom used to observe features from the micron to the sub-micron scale. |

| Working Distance | 5 - 15 mm | The distance between the final lens and the sample, affecting resolution and depth of field. |

| Observed Features | Spherical aggregates, surface porosity | Description of the polymer's microstructure. For example, images might reveal agglomerates of spherical particles with a porous surface. |

Cyclic Voltammetry

Cyclic Voltammetry is an electrochemical technique used to study the redox properties of a substance. arxiv.org For this compound and its polymer, CV would be employed to investigate their electron transfer characteristics, which is relevant for applications in sensors, electronic devices, and catalysis.

Detailed Research Findings: In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. For a solution containing this compound, the voltammogram would show peaks corresponding to its oxidation and reduction processes. The peak potentials provide information about the energy levels of the molecule's frontier orbitals (HOMO and LUMO). researchgate.net The reversibility of the redox processes can be assessed by comparing the cathodic and anodic peak currents and their separation. arxiv.org By studying the CV of poly(this compound) films coated on an electrode, researchers could determine if the polymer is electroactive and how its redox behavior changes upon polymerization. This is crucial for understanding its potential use as a conducting polymer or as a matrix for immobilizing other redox-active species. researchgate.net

Interactive Data Table: Hypothetical Cyclic Voltammetry Data for this compound

This table presents the type of electrochemical data that would be obtained from a CV experiment.

| Parameter | Hypothetical Value (vs. Ag/AgCl) | Electrochemical Interpretation |

| Oxidation Potential (E_pa) | +1.2 V | The potential at which the compound loses electrons (oxidation). Related to the HOMO energy level. |

| Reduction Potential (E_pc) | -0.8 V | The potential at which the compound gains electrons (reduction). Related to the LUMO energy level. |

| Peak Separation (ΔE_p) | 80 mV | The difference between E_pa and E_pc. A value close to 59/n mV (where n is the number of electrons) suggests a reversible process. |

| Diffusion Coefficient (D) | 5 x 10⁻⁶ cm²/s | A measure of the rate at which the analyte diffuses to the electrode surface. |

Biological Activity Mechanisms/interactions of 2 Methyl 4 Vinylquinoline Scaffolds

Molecular Interactions with Biological Targets (e.g., Protein Binding)

The biological effects of 2-Methyl-4-vinylquinoline and its derivatives are rooted in their ability to bind to specific biological targets, primarily proteins. These interactions are governed by a combination of forces, including hydrophobic interactions, hydrogen bonding, and aromatic (π-π) stacking. nih.gov

The planar, aromatic nature of the quinoline (B57606) core facilitates π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a protein's binding site. nih.gov The methyl group at the C-2 position can contribute to hydrophobic interactions, potentially increasing binding affinity if it fits into a complementary hydrophobic pocket on the protein surface. pnas.org This "hydrophobic effect" is a significant driver for protein-ligand binding, where the displacement of water molecules from the binding interface provides an entropic advantage. nih.govpnas.org

Derivatives of the parent vinylquinoline structure have shown affinity for several protein targets. For instance, certain quinoline derivatives have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, and as agents targeting the anti-apoptotic protein Bcl-2. nih.gov In another example, a related isoquinoline (B145761) derivative, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), demonstrates how this class of compounds can interact with protein kinases. It binds to the ATP-binding site of Rho-kinase, a serine/threonine kinase, and inhibits its function. biorxiv.org Such interactions are often highly specific, driven by the precise geometry and electronic properties of the molecule, which allow it to fit snugly into the active site of the target protein. nih.gov

Table 1: Examples of Protein Targets for Quinoline-based Scaffolds This table is interactive. Click on the headers to sort.

| Target Protein | Type of Interaction | Potential Therapeutic Area | Reference Compound Class |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Enzyme Inhibition | Anti-diabetic | 4-Vinylquinoline (B3352565) derivatives |

| Bcl-2 | Protein-protein interaction inhibition | Anticancer | 4-Vinylquinoline derivatives |

| Rho-kinase | Enzyme Inhibition (ATP-competitive) | Cardiovascular, Neurological | Isoquinolinesulfonamides |

| HIV-1 Integrase | Enzyme Inhibition | Antiviral | 2-Styrylquinolines |

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which quinoline derivatives exert their biological effects. Inhibition can be either reversible or irreversible, with different modes of action such as competitive, non-competitive, or uncompetitive inhibition. orientjchem.org

For related quinoline scaffolds, competitive inhibition is a frequently observed mechanism. biorxiv.org In this mode, the inhibitor molecule is structurally similar to the enzyme's natural substrate and competes for binding to the active site. The Rho-kinase inhibitor H-1152P, for example, acts as an ATP-competitive inhibitor. biorxiv.org Its isoquinolinesulfonamide (B3044496) structure mimics the adenosine (B11128) part of ATP, allowing it to occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream targets like MARCKS (myristoylated alanine-rich C-kinase substrate). biorxiv.org The selectivity of such inhibitors is a critical aspect, as demonstrated by H-1152P, which has a significantly higher affinity (a lower K_i value) for Rho-kinase compared to other kinases like PKA and PKC. biorxiv.org

Another potential mechanism, particularly for a molecule with a reactive vinyl group, is irreversible inhibition. This can occur through "suicide inhibition" or mechanism-based inactivation, where the enzyme's catalytic machinery converts the inhibitor into a reactive form that then covalently bonds to the enzyme, permanently deactivating it. orientjchem.orgresearchgate.net The vinyl group in this compound could potentially act as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in an enzyme's active site.

Table 2: Enzyme Inhibition Data for a Selective Rho-Kinase Inhibitor (H-1152P) This table is interactive. Click on the headers to sort.

| Enzyme | Inhibitor | K_i Value (nM) | Mechanism |

|---|---|---|---|

| Rho-kinase | H-1152P | 1.6 | ATP Competitive |

| Protein Kinase A (PKA) | H-1152P | 630 | ATP Competitive |

| Protein Kinase C (PKC) | H-1152P | 9270 | ATP Competitive |

Data sourced from reference biorxiv.org.

Interactions with DNA/RNA (if molecular level)

Beyond protein targets, the planar aromatic system of the quinoline nucleus makes it a prime candidate for interacting with nucleic acids. orientjchem.orgresearchgate.net For styrylquinolines, which share the vinylquinoline core structure, the fundamental property enabling this interaction is their ability to intercalate between the base pairs of DNA. physchemres.orgplos.org

DNA intercalation involves the insertion of a planar molecule, like the quinoline ring, between the stacked base pairs of the DNA double helix. nih.govphyschemres.org This interaction is primarily stabilized by π-stacking forces between the aromatic system of the intercalator and the DNA bases. acs.org Such an insertion can lead to significant structural distortions in the DNA, including an unwinding of the helix and an increase in the distance between adjacent base pairs. physchemres.org These topological changes can disrupt critical cellular processes that rely on DNA as a template, such as replication and transcription, ultimately leading to cytotoxicity in cancer cells. nih.govphyschemres.org Spectrophotometric studies on styrylquinolines have shown a decrease in absorption intensity (hypochromism) and shifts in wavelength upon binding to calf thymus DNA (CT-DNA), which are characteristic features of DNA intercalation. nih.gov

In some cases, the interaction is more complex than simple intercalation. Quinolone antibacterials, for instance, inhibit bacterial DNA gyrase and topoisomerase IV by forming a ternary complex with the enzyme and the DNA. mdpi.commicrobiologyresearch.org The quinolone molecule binds at the enzyme-DNA interface, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to lethal double-strand breaks. mdpi.commicrobiologyresearch.org More recent studies have also shown that certain quinoline derivatives can inhibit DNA methyltransferases by intercalating into the enzyme-bound DNA, which induces a conformational change in the enzyme and blocks its catalytic activity. biorxiv.org While specific studies on this compound's interaction with RNA are less common, the structural principles of intercalation could potentially apply to double-stranded RNA regions as well.

Q & A

Q. What are the established synthetic routes for 2-Methyl-4-vinylquinoline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- The synthesis typically involves condensation of 2-methylquinoline-4-carbaldehyde with vinyl Grignard reagents or palladium-catalyzed cross-coupling reactions. Optimization includes adjusting reaction time, temperature, and catalyst loading (e.g., Pd(PPh₃)₄ for Stille couplings). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol .

- Characterization should combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for distinguishing this compound from its isomers?

Methodological Answer:

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

Q. How should researchers design a preliminary structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

- Systematically modify substituents (e.g., halogens, electron-donating/withdrawing groups) on the quinoline core. Use multivariate analysis (PCA or PLS) to correlate structural features with activity data from standardized bioassays .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution reactions?

Methodological Answer:

Q. How can contradictory data on the antimicrobial efficacy of this compound derivatives be resolved?

Methodological Answer:

Q. What advanced computational strategies predict the pharmacokinetic properties of this compound?

Methodological Answer:

Q. How does the vinyl group in this compound influence its photophysical properties compared to non-vinyl analogs?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound for collaborative studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products